

2,4-Dibromobenzoic acid melting point and boiling point

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-Dibromobenzoic acid

Cat. No.: B1293569

[Get Quote](#)

An In-depth Technical Guide: Physicochemical Characterization of **2,4-Dibromobenzoic Acid**

Abstract

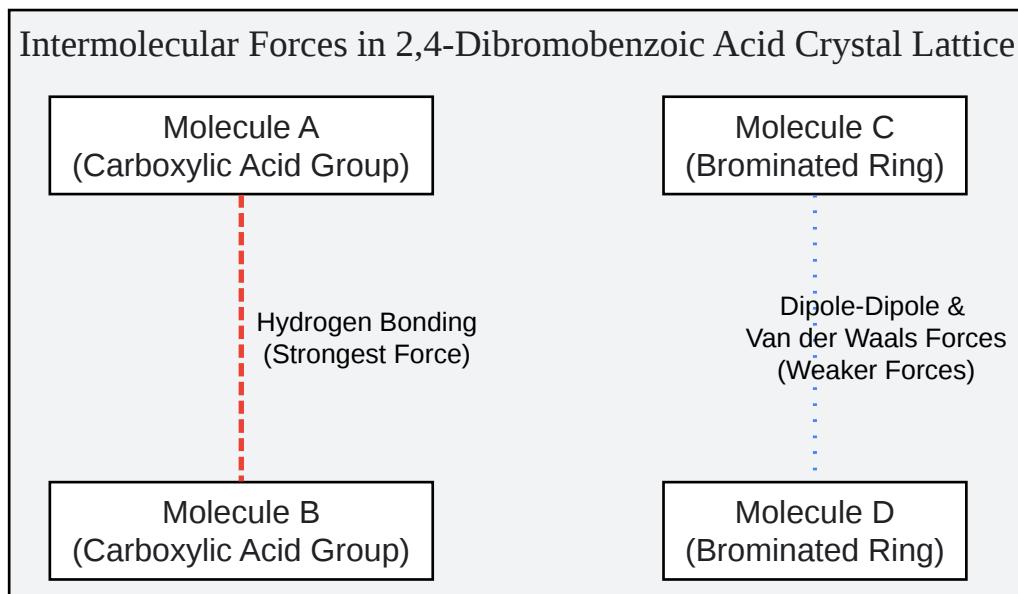
2,4-Dibromobenzoic acid (CAS No. 611-00-7) is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules where its reactive bromine atoms are utilized for coupling reactions[1]. An accurate understanding of its fundamental physicochemical properties, such as melting and boiling points, is critical for researchers and drug development professionals. These parameters govern reaction conditions, purification strategies, and the ultimate stability and handling of the compound. This guide provides a detailed examination of the melting and boiling points of **2,4-Dibromobenzoic acid**, the theoretical principles influencing these values, and rigorous, field-proven protocols for their experimental determination.

Core Physicochemical Properties of 2,4-Dibromobenzoic Acid

A precise knowledge of a compound's physical properties is the foundation of its application in a laboratory or industrial setting. The properties of **2,4-Dibromobenzoic acid** are dictated by its molecular structure: a benzoic acid core substituted with two bromine atoms.

Property	Value	Source(s)
CAS Number	611-00-7	[1] [2] [3] [4] [5]
Molecular Formula	C ₇ H ₄ Br ₂ O ₂	[2] [3] [5] [6]
Molar Mass	279.91 g/mol	[2] [3]
Appearance	White to yellow powder or leaf-like crystals	[2]
Melting Point	171.0 to 175.0 °C (174 °C is commonly cited)	[2] [6]
Boiling Point	336.6 ± 32.0 °C (Predicted)	[2]
Solubility	Soluble in alcohol and ether; slightly soluble in hot water	[2]

The Melting Point: A Marker of Purity and Stability


The melting point is a robust indicator of a crystalline solid's identity and purity. For **2,4-Dibromobenzoic acid**, this value is a direct reflection of the energy required to overcome the intermolecular forces holding the molecules in a rigid crystal lattice.

Causality: Influence of Molecular Structure

The relatively high melting point of **2,4-Dibromobenzoic acid** is a consequence of several strong intermolecular forces:

- **Hydrogen Bonding:** The carboxylic acid moiety is the primary contributor, forming strong hydrogen-bonded dimers between adjacent molecules. This creates a highly stable, energy-intensive structure to disrupt.
- **Dipole-Dipole Interactions:** The two carbon-bromine bonds possess significant dipole moments, leading to electrostatic attractions between molecules within the crystal lattice.
- **Van der Waals Forces:** As a moderately large molecule (Molar Mass: 279.91 g/mol [\[2\]](#)[\[3\]](#)), London dispersion forces also contribute significantly to the overall lattice energy. The bulky bromine atoms influence crystal packing, which can further stabilize the solid state.

The combination of these forces necessitates a substantial amount of thermal energy to transition the compound from a well-ordered solid to a disordered liquid state, resulting in its high melting point of 171-175 °C[2].

[Click to download full resolution via product page](#)

Caption: Dominant intermolecular forces governing the melting point.

Experimental Protocol: Melting Point Determination via Capillary Method

This protocol describes a self-validating system for obtaining an accurate melting point range, a critical parameter for assessing purity. A sharp melting range (e.g., < 1 °C) typically indicates high purity, while a broad or depressed range suggests the presence of impurities.

Methodology:

- Sample Preparation:
 - Place a small amount of dry **2,4-Dibromobenzoic acid** powder onto a clean, dry watch glass.

- Thoroughly crush the powder into a fine consistency using a spatula. Causality: This ensures uniform packing and efficient heat transfer within the capillary tube.
- Tap the open end of a capillary tube into the powder to collect a small sample.
- Invert the tube and tap its sealed bottom gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample should be 2-3 mm high. Causality: A tightly packed sample prevents air pockets and provides a distinct, observable melting event.

• Apparatus Setup & Measurement:

- Insert the packed capillary tube into the heating block of a melting point apparatus.
- Set a rapid heating rate (e.g., 10-15 °C/minute) to quickly approach the expected melting point (~174 °C[2][6]).
- Approximately 20 °C below the expected melting point, reduce the heating rate to 1-2 °C/minute. Causality: A slow heating rate ensures thermal equilibrium between the sample, thermometer, and heating block, which is critical for an accurate reading.

• Data Recording:

- Record the temperature (T_1) at which the first drop of liquid appears.
- Record the temperature (T_2) at which the entire sample has completely melted into a clear liquid.
- The melting point is reported as the range $T_1 - T_2$.
- Perform the measurement in triplicate to ensure reproducibility and report the average range.

[Click to download full resolution via product page](#)

Caption: Workflow for accurate melting point determination.

The Boiling Point: A Predicted Value

The boiling point of **2,4-Dibromobenzoic acid** is reported as a predicted value of 336.6 ± 32.0 °C[2]. This reliance on computational prediction rather than experimental measurement is common for high molecular weight organic acids and stems from two key challenges.

Rationale for Prediction: Thermal Decomposition and Sublimation

- Thermal Instability: Many complex organic molecules, including substituted benzoic acids, are prone to decomposition at the high temperatures required to reach their atmospheric boiling point. The energy needed to vaporize the compound can also be sufficient to break intramolecular bonds, leading to decarboxylation or other degradation pathways before a true boiling point is observed.
- Sublimation: The compound is noted to be capable of sublimation[2]. This means it can transition directly from a solid to a gas phase under certain conditions of temperature and pressure. This property can interfere with standard boiling point determination, as the solid may vaporize before it has a chance to melt and boil.

Due to these experimental difficulties, computational algorithms provide a reliable estimate of the boiling point based on the molecular structure and known contributions of its functional groups.

Safety and Handling Precautions

As a laboratory chemical, proper handling of **2,4-Dibromobenzoic acid** is essential to ensure personnel safety.

- Hazards: The compound is classified as an irritant. It is irritating to the eyes, respiratory system, and skin[2].
- Recommended Precautions:

- Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.
- Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat[2].
- In case of eye contact, immediately rinse with plenty of water and seek medical advice[2].
- Avoid generating dust during handling.

Conclusion

The melting point of **2,4-Dibromobenzoic acid**, experimentally determined to be in the range of 171-175 °C, is a direct consequence of the strong intermolecular hydrogen bonds from its carboxylic acid group, supplemented by dipole-dipole and van der Waals interactions. This value serves as a crucial parameter for identity confirmation and purity assessment. Conversely, its boiling point is best represented by a predicted value of approximately 337 °C due to experimental challenges such as thermal decomposition and sublimation. For researchers and drug development professionals, a firm grasp of these properties and the underlying principles is indispensable for the successful synthesis, purification, and application of this versatile chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-DIBROMOBENZOIC ACID | 611-00-7 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 2,4-Dibromobenzoic acid | C7H4Br2O2 | CID 11896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-DIBROMOBENZOIC ACID | 611-00-7 [m.chemicalbook.com]
- 5. scbt.com [scbt.com]

- 6. 2,4-dibromobenzoic acid [stenutz.eu]
- To cite this document: BenchChem. [2,4-Dibromobenzoic acid melting point and boiling point]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1293569#2-4-dibromobenzoic-acid-melting-point-and-boiling-point\]](https://www.benchchem.com/product/b1293569#2-4-dibromobenzoic-acid-melting-point-and-boiling-point)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com